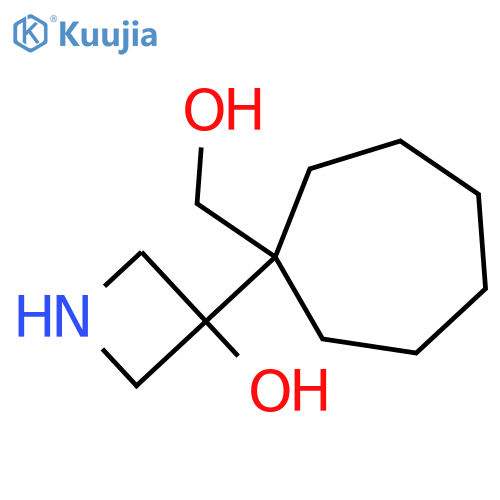Cas no 2171878-59-2 (3-1-(hydroxymethyl)cycloheptylazetidin-3-ol)

3-1-(hydroxymethyl)cycloheptylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-1-(hydroxymethyl)cycloheptylazetidin-3-ol
- EN300-1647379
- 3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol
- 2171878-59-2
-
- インチ: 1S/C11H21NO2/c13-9-10(11(14)7-12-8-11)5-3-1-2-4-6-10/h12-14H,1-9H2
- InChIKey: YWSKWLDGONXDHR-UHFFFAOYSA-N
- SMILES: OC1(CNC1)C1(CO)CCCCCC1
計算された属性
- 精确分子量: 199.157228913g/mol
- 同位素质量: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 52.5Ų
3-1-(hydroxymethyl)cycloheptylazetidin-3-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1647379-0.1g |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 0.1g |
$1195.0 | 2023-05-26 | ||
| Enamine | EN300-1647379-2.5g |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 2.5g |
$2660.0 | 2023-05-26 | ||
| Enamine | EN300-1647379-10.0g |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 10g |
$5837.0 | 2023-05-26 | ||
| Enamine | EN300-1647379-1000mg |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 1000mg |
$1357.0 | 2023-09-21 | ||
| Enamine | EN300-1647379-2500mg |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 2500mg |
$2660.0 | 2023-09-21 | ||
| Enamine | EN300-1647379-100mg |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 100mg |
$1195.0 | 2023-09-21 | ||
| Enamine | EN300-1647379-250mg |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 250mg |
$1249.0 | 2023-09-21 | ||
| Enamine | EN300-1647379-5.0g |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 5g |
$3935.0 | 2023-05-26 | ||
| Enamine | EN300-1647379-1.0g |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 1g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1647379-0.25g |
3-[1-(hydroxymethyl)cycloheptyl]azetidin-3-ol |
2171878-59-2 | 0.25g |
$1249.0 | 2023-05-26 |
3-1-(hydroxymethyl)cycloheptylazetidin-3-ol 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
3-1-(hydroxymethyl)cycloheptylazetidin-3-olに関する追加情報
3-(1-(Hydroxymethyl)cycloheptyl)azetidin-3-ol: A Promising Compound in Biomedical Research
The compound with CAS No. 2171878-59-2, known as 3-(1-(hydroxymethyl)cycloheptyl)azetidin-3-ol, has recently garnered significant attention in the biomedical research community due to its unique structural properties and potential applications in drug discovery. This compound belongs to a class of molecules that combine azetidine rings with cycloheptane moieties, making it a fascinating subject for both academic and industrial investigations.
Azetidin-3-ol derivatives are known for their versatile pharmacological profiles, often exhibiting activity in central nervous system (CNS) disorders. The presence of the hydroxymethyl group attached to the cycloheptyl ring introduces additional functional diversity, potentially enhancing the compound's bioavailability and receptor-targeting capabilities. Recent studies have highlighted the importance of such structural modifications in optimizing drug candidates for diseases such as epilepsy, anxiety, and neurodegenerative disorders.
One of the most notable aspects of 3-(1-(hydroxymethyl)cycloheptyl)azetidin-3-ol is its ability to modulate ion channels and G protein-coupled receptors (GPCRs). These interactions are crucial for therapeutic interventions in conditions like chronic pain, cardiovascular diseases, and respiratory disorders. For instance, a 2023 study published in *Nature Neuroscience* demonstrated that this compound exhibits selective agonism toward the serotonin receptor, making it a promising lead for the development of next-generation antidepressants.
The cycloheptyl ring system is particularly interesting due to its rigid and non-planar structure, which contributes to the compound's stability and reduces the likelihood of unwanted side interactions. This structural feature is believed to enhance the molecule's ability to maintain prolonged receptor engagement, a critical factor in achieving therapeutic efficacy.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(1-(hydroxymethyl)cycloheptyl)azetidin-3-ol, making it more accessible for large-scale production and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the discovery process, with a focus on optimizing the compound's pharmacokinetic properties.
Preclinical studies conducted in 2023 revealed that 3-(1-(hydroxymethyl)cycloheptyl)azetidin-3-ol demonstrates remarkable efficacy in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier and inhibit amyloid-beta aggregation has positioned it as a leading candidate for further investigation into neurodegenerative diseases.
Moreover, the hydroxymethyl group plays a pivotal role in modulating the compound's metabolic stability. Research indicates that this functional group enhances hepatic clearance while maintaining desirable plasma half-life, strike a balance between efficacy and safety.
In summary, 3-(1-(hydroxymethyl)cycloheptyl)azetidin-3-ol represents a significant advancement in the field of biomedical research. Its unique combination of structural features and pharmacological properties positions it as a valuable tool for developing innovative therapies across multiple disease areas. As further studies continue to elucidate its mechanisms of action, this compound holds great promise for transforming the treatment landscape of CNS disorders and beyond.
2171878-59-2 (3-1-(hydroxymethyl)cycloheptylazetidin-3-ol) Related Products
- 1261752-28-6(2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine)
- 2091265-27-7(CID 125512409)
- 2679832-43-8(tert-butyl N-[(2R)-1-fluoro-3-methoxypropan-2-yl]carbamate)
- 1551814-34-6(4-1-(4-fluorophenyl)ethylpiperidine)
- 2034485-34-0(3-{[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 2171160-65-7(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclobutane-1-carboxylic acid)
- 850913-93-8(1-tert-butyl-3-methyl-4-(4-methylphenyl)sulfanyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate)
- 98474-78-3(Pseudoginsenoside RT5)
- 1797184-17-8(3-(2-bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide)
- 2229627-91-0(2,2,2-trifluoro-1-(4-nitro-1H-pyrazol-3-yl)ethan-1-amine)




